

# Technical Guide: Physicochemical Properties and Analysis of 3-Chloro-2-nitropyridine

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## Compound of Interest

Compound Name: 3-Chloro-2-nitropyridine

Cat. No.: B1348776

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This technical guide provides a comprehensive overview of the physicochemical properties of **3-Chloro-2-nitropyridine**, with a primary focus on its melting point. It includes a detailed experimental protocol for accurate melting point determination and a summary of its key characteristics in a tabular format for easy reference. This document is intended to support research and development activities in the pharmaceutical and chemical industries.

## Core Physicochemical Data of 3-Chloro-2-nitropyridine

The following table summarizes the key quantitative data for **3-Chloro-2-nitropyridine** (CAS Number: 54231-32-2).

Property	Value	Source(s)
Melting Point	70-72 °C, 88.0-93.0 °C, 90-91 °C, 91 °C	Multiple sources
Molecular Formula	C5H3ClN2O2	[1]
Molecular Weight	158.54 g/mol	[1]
Appearance	Pale yellow to yellow to green powder/crystal	Multiple sources
Purity	>98.0% (GC)	Multiple sources
Solubility	Soluble in Methanol	[1]
Boiling Point	279.1 ± 20.0 °C (Predicted)	[1]
Density	1.489 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Flash Point	122.6 °C	[1]
Vapor Pressure	0.00696 mmHg at 25°C	[1]
Refractive Index	1.587	[1]

## Experimental Protocol: Capillary Melting Point Determination

The determination of a precise melting point is crucial for the identification and purity assessment of a solid compound like **3-Chloro-2-nitropyridine**. The capillary method is a standard and widely accepted technique.[2]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

- Mortar and pestle

- Spatula

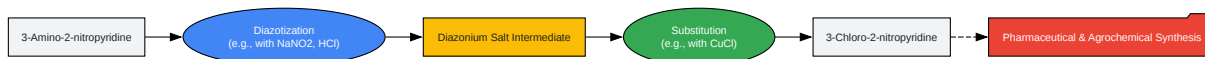
Procedure:

- Sample Preparation:
  - Ensure the **3-Chloro-2-nitropyridine** sample is completely dry to avoid inaccuracies caused by solvent impurities.[\[3\]](#)
  - Grind a small amount of the sample into a fine powder using a mortar and pestle.[\[4\]](#)
  - Load the powdered sample into a capillary tube by tapping the open end into the powder.[\[3\]](#)
  - Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm.[\[3\]](#)
- Initial (Rapid) Melting Point Determination:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[\[5\]](#)
  - Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.
  - Allow the apparatus to cool down to at least 20 °C below the observed approximate melting point before proceeding.[\[6\]](#)
- Accurate Melting Point Determination:
  - Use a fresh, properly prepared sample in a new capillary tube.[\[6\]](#)
  - Place the capillary tube in the apparatus.

- Heat the sample rapidly to a temperature about 15-20 °C below the approximate melting point determined in the previous step.[3]
- Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
- Carefully observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (onset of melting).[4]
- Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).[4]
- The recorded range between the onset and completion of melting is the melting point range of the sample.
- For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.[4]

## Synthesis Workflow of 3-Chloro-2-nitropyridine

**3-Chloro-2-nitropyridine** is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. One common synthetic route involves the diazotization of 3-amino-2-nitropyridine, which can be adapted for continuous flow systems.



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